molecular formula C17H18N2OS B4181089 N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide

Cat. No. B4181089
M. Wt: 298.4 g/mol
InChI Key: HIPJGKOCJLTWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications. The compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide is not fully understood. However, it is believed to work by interacting with the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. This compound has been found to bind to the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating immune function and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as neuroprotective effects. This compound has also been found to modulate immune function and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide is that it is a synthetic compound, which allows for greater control over its properties and potential therapeutic applications. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects and potential side effects.

Future Directions

There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of multiple sclerosis, as it has been found to have neuroprotective and anti-inflammatory properties. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Further research is also needed to better understand the mechanism of action of this compound and to identify any potential side effects.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various medical conditions. Some of the conditions that this compound has been studied for include multiple sclerosis, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-13(2)21-17(15(12)11-18)19-16(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPJGKOCJLTWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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